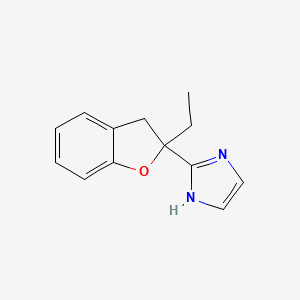

2-(2-ethyl-3H-1-benzofuran-2-yl)-1H-imidazole

Overview

Description

KU14R is a putative imidazoline I3 receptor antagonist, which blocks the effects of the atypical I3 agonist efaroxan.

KU14R is an imidazoline I receptor antagonist. KU14R selectively blocks the insulin secretory response to imidazolines. KU14R has been shown to block the effects of the atypical I agonist efaroxan at the level of the ATP-sensitive K(+) (K(ATP)) channel in isolated pancreatic islet beta cells. KU14R does not act as an antagonist of either efaroxan or S22068 at an imidazoline site in vivo. Imidazolines are a class of investigational antidiabetic drugs.

Scientific Research Applications

Insulin Secretion Stimulation

KU14R has been reported to stimulate insulin secretion in clonal BRIN-BD11 cells . In the presence of a stimulatory glucose concentration, KU14R was found to dose-dependently stimulate insulin secretion . This suggests that KU14R could have potential applications in the treatment of conditions related to insulin secretion, such as diabetes.

Potentiation of Insulinotropic Agents

The imidazoline derivatives KU14R and RX801080 are themselves potent insulinotropic agents . This means they can enhance the secretion of insulin from the pancreas. This property could be beneficial in managing conditions like diabetes where insulin production is impaired.

Augmentation of Insulin Secretion

KU14R has been found to augment the insulinotropic effect of other compounds . For instance, the insulin secretion stimulated by the imidazoline efaroxan was significantly augmented by KU14R . This suggests that KU14R could be used in combination with other drugs to enhance their insulin-secreting effects.

Antagonism of Imidazoline-Stimulated Insulin Secretion

KU14R has been reported to antagonize imidazoline-stimulated insulin secretion . This means that it can inhibit the insulin secretion stimulated by imidazolines, which could have implications in the regulation of insulin levels in the body.

Interaction with Imidazoline Receptors

KU14R interacts with imidazoline receptors, which are involved in various physiological processes . This interaction could potentially be exploited in the development of new therapeutic strategies for various disorders.

Inhibition of Hyperglycemia

KU14R has been found to reduce hyperglycemia and increase insulin secretion in type 2-like diabetic rats . This suggests that KU14R could have potential applications in the management of diabetes.

properties

IUPAC Name |

2-(2-ethyl-3H-1-benzofuran-2-yl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-2-13(12-14-7-8-15-12)9-10-5-3-4-6-11(10)16-13/h3-8H,2,9H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCWVNNMJXQJVNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC2=CC=CC=C2O1)C3=NC=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401725 | |

| Record name | KU14R | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-ethyl-3H-1-benzofuran-2-yl)-1H-imidazole | |

CAS RN |

189224-48-4 | |

| Record name | KU14R | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

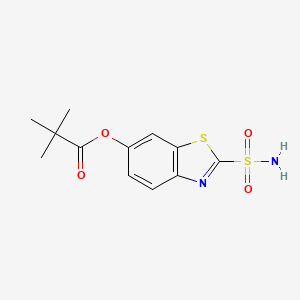

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-Diethyl-1-methyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide](/img/structure/B1673789.png)

![sodium (6R,7R)-7-((1-benzylpyridin-1-ium-4-yl)amino)-3-(((5-((carboxylatomethyl)thio)-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1673796.png)

![(4R,6S)-6-[(E)-2-[2-(4-fluoro-3-methylphenyl)-4,6-dimethylphenyl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B1673803.png)